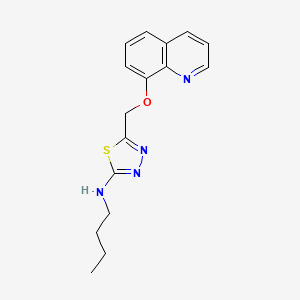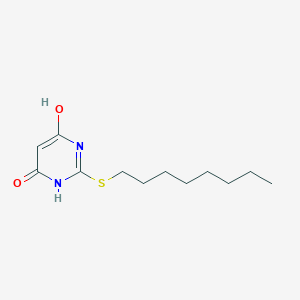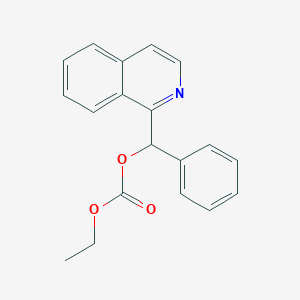![molecular formula C20H25N5O6Se B12911635 2'-Deoxy-N-[3,4-dihydroxy-2-(phenylselanyl)butyl]guanosine CAS No. 666718-15-6](/img/structure/B12911635.png)
2'-Deoxy-N-[3,4-dihydroxy-2-(phenylselanyl)butyl]guanosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’-Deoxy-N-[3,4-dihydroxy-2-(phenylselanyl)butyl]guanosine is a synthetic nucleoside analog with the chemical formula C₂₀H₂₅N₅O₆Se This compound is a derivative of guanosine, where the ribose sugar is replaced by a deoxyribose sugar, and a phenylselanyl group is attached to the butyl side chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Deoxy-N-[3,4-dihydroxy-2-(phenylselanyl)butyl]guanosine typically involves multiple steps, starting from commercially available guanosine. The key steps include:
Protection of Hydroxyl Groups: The hydroxyl groups of guanosine are protected using silyl or acyl protecting groups to prevent unwanted reactions.
Deoxygenation: The ribose sugar is converted to deoxyribose through a deoxygenation reaction, often using reagents like triethylsilane and trifluoroacetic acid.
Introduction of Phenylselanyl Group: The phenylselanyl group is introduced via a nucleophilic substitution reaction, using phenylselanyl chloride and a suitable base.
Deprotection: The protecting groups are removed to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2’-Deoxy-N-[3,4-dihydroxy-2-(phenylselanyl)butyl]guanosine can undergo various chemical reactions, including:
Oxidation: The phenylselanyl group can be oxidized to form selenoxide or selenone derivatives.
Reduction: The compound can be reduced to remove the phenylselanyl group, yielding the corresponding deoxyguanosine derivative.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to introduce other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Selenoxide or selenone derivatives.
Reduction: Deoxyguanosine derivatives.
Substitution: Various substituted guanosine analogs.
Applications De Recherche Scientifique
2’-Deoxy-N-[3,4-dihydroxy-2-(phenylselanyl)butyl]guanosine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of novel nucleoside analogs.
Biology: Studied for its potential role in DNA replication and repair mechanisms.
Medicine: Investigated for its antiviral and anticancer properties due to its ability to interfere with nucleic acid metabolism.
Industry: Potential use in the development of diagnostic tools and therapeutic agents.
Mécanisme D'action
The mechanism of action of 2’-Deoxy-N-[3,4-dihydroxy-2-(phenylselanyl)butyl]guanosine involves its incorporation into nucleic acids, where it can disrupt normal cellular processes. The phenylselanyl group may enhance its binding affinity to specific molecular targets, such as viral polymerases or cancer cell enzymes, leading to inhibition of their activity. The compound may also induce oxidative stress through the generation of reactive oxygen species (ROS), contributing to its cytotoxic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2’-Deoxyguanosine: Lacks the phenylselanyl group, making it less effective in certain applications.
Selenoguanosine: Contains selenium but differs in the position and nature of the selenium-containing group.
Acyclovir: An antiviral nucleoside analog with a different structure and mechanism of action.
Uniqueness
2’-Deoxy-N-[3,4-dihydroxy-2-(phenylselanyl)butyl]guanosine is unique due to the presence of the phenylselanyl group, which imparts distinct chemical and biological properties. This modification enhances its potential as a therapeutic agent by improving its stability, binding affinity, and specificity.
Propriétés
Numéro CAS |
666718-15-6 |
|---|---|
Formule moléculaire |
C20H25N5O6Se |
Poids moléculaire |
510.4 g/mol |
Nom IUPAC |
2-[(3,4-dihydroxy-2-phenylselanylbutyl)amino]-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one |
InChI |
InChI=1S/C20H25N5O6Se/c26-8-13(29)15(32-11-4-2-1-3-5-11)7-21-20-23-18-17(19(30)24-20)22-10-25(18)16-6-12(28)14(9-27)31-16/h1-5,10,12-16,26-29H,6-9H2,(H2,21,23,24,30)/t12-,13?,14+,15?,16+/m0/s1 |
Clé InChI |
ORRZWLMKOMZDRM-PVNJOJHASA-N |
SMILES isomérique |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=C(NC3=O)NCC(C(CO)O)[Se]C4=CC=CC=C4)CO)O |
SMILES canonique |
C1C(C(OC1N2C=NC3=C2N=C(NC3=O)NCC(C(CO)O)[Se]C4=CC=CC=C4)CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1,3-Dimethyl-6-(pyrrolidin-1-yl)cyclohepta[c]pyrrole](/img/structure/B12911579.png)







![3-(Hexahydropyrrolo[1,2-A]pyrazin-2(1H)-YL)propanenitrile](/img/structure/B12911634.png)
